REACTION_SMILES
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[CH:1]1([N:7]([C:8](=[O:9])[Cl:10])[CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[n:17]1[cH:18][c:19]([CH2:23][NH:24][C:25](=[O:26])[NH2:27])[cH:20][cH:21][cH:22]1>>[CH:1]1([N:7]([C:8](=[O:9])[NH:27][C:25]([NH:24][CH2:23][c:19]2[cH:18][n:17][cH:22][cH:21][cH:20]2)=[O:26])[CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)N(C1CCCCC1)C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)NCc1cccnc1
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Name
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Type
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product
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Smiles
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O=C(NCc1cccnc1)NC(=O)N(C1CCCCC1)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |